molecular formula C7H9NO3 B1282385 Ethyl 4-methyloxazole-2-carboxylate CAS No. 90892-99-2

Ethyl 4-methyloxazole-2-carboxylate

Cat. No. B1282385
CAS RN: 90892-99-2
M. Wt: 155.15 g/mol
InChI Key: BURJGDDAPYCFGM-UHFFFAOYSA-N
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Description

Ethyl 4-methyloxazole-2-carboxylate (EMOC) is an organic compound with a molecular weight of 152.15 g/mol. It is a colorless, crystalline solid with a melting point of 77-78°C and a boiling point of 150-151°C. EMOC is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and insecticides. It is also used in the production of polymers, in flame retardants, and in the synthesis of other organic compounds.

Scientific Research Applications

Enantioselective Synthesis

  • Ethyl 4-methyloxazole-2-carboxylate is used in enantioselective synthesis processes. For example, Magata et al. (2017) demonstrated its use in the synthesis of a macrocyclic azole peptide via Pd-catalyzed amide coupling, indicating its utility in creating complex organic molecules with high optical purity (Magata et al., 2017).

Synthesis of Bronchodilators

  • Ray and Ghosh (1999) explored the transformation of 4-Methyloxazole-5-carboxylic acid into various compounds, including potential bronchodilators. This highlights its role in developing therapeutic agents (Ray & Ghosh, 1999).

Synthesis of Glycine Derivatives

  • Morgan and Pinhey (1994) utilized this compound for the efficient synthesis of α-aryl and α-vinyl N-acetylglycine ethyl esters. These derivatives have potential applications in biochemistry and medicinal chemistry (Morgan & Pinhey, 1994).

Antimicrobial Activity

  • Desai et al. (2019) investigated the antimicrobial activities of various synthesized derivatives of this compound. Their study provides insights into the potential use of these compounds in combating microbial infections (Desai, Bhatt, & Joshi, 2019).

Catalysis and Annulation Reactions

  • Zhu et al. (2003) discussed the use of this compound in catalyzed annulation reactions, showcasing its versatility in organic synthesis (Zhu, Lan, & Kwon, 2003).

Chiral Compound Synthesis

  • Cox, Prager, and Svensson (2003) utilized ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a related compound, in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. This highlights its role in stereoselective synthesis (Cox, Prager, & Svensson, 2003).

Antitumor Activity

  • This compound derivatives have been explored for their antitumor activity. El-Subbagh et al. (1999) synthesized several analogs and tested their efficacy against human tumor cell lines, revealing potential in cancer therapy (El-Subbagh, Abadi, & Lehmann, 1999).

Safety and Hazards

Ethyl 4-methyloxazole-2-carboxylate is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 4-methyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURJGDDAPYCFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60523245
Record name Ethyl 4-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90892-99-2
Record name Ethyl 4-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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